3,5-DiMethyl-d6-cyclohexanone--d4
Description
3,5-DiMethyl-d6-cyclohexanone–d4 is a deuterium-labeled derivative of 3,5-Dimethylcyclohexanone. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various research applications, particularly in the field of drug development and pharmacokinetics .
Properties
CAS No. |
1219804-55-3 |
|---|---|
Molecular Formula |
C8H4D10O |
Molecular Weight |
136.2577778 |
Synonyms |
3,5-DiMethyl-d6-cyclohexanone--d4 |
Origin of Product |
United States |
Preparation Methods
Acid/Base-Catalyzed Deuterium Exchange
A common approach involves isotopic exchange using deuterium oxide (D₂O) under acidic or basic conditions. For example, the methyl groups of 3,5-dimethylcyclohexanone can undergo deuteration via prolonged reflux with D₂O in the presence of hydrochloric acid (HCl) or sodium deuteroxide (NaOD). This method leverages the kinetic acidity of the methyl C–H bonds, which are more susceptible to exchange than the ring hydrogens.
Optimization Insights :
Ring Position Deuteration
Selective deuteration of the cyclohexanone ring (positions 3,4,4,5) is achieved using metal catalysts. Palladium-on-carbon (Pd/C) in deuterated solvents (e.g., D₂O or CD₃OD) facilitates hydrogen-deuterium exchange at the α-positions relative to the carbonyl group. This method is less effective for β-positions, necessitating iterative cycles or higher catalyst loadings.
Catalytic Deuteration Techniques
Heterogeneous Catalysis with Deuterium Gas
Deuterium gas (D₂) and transition metal catalysts (e.g., Raney nickel or PtO₂) enable direct deuteration of the parent compound. The reaction proceeds via adsorption of D₂ onto the catalyst surface, followed by sequential hydrogen substitution. This method is highly efficient for methyl group deuteration but requires pressurized systems (3–5 atm) and inert atmospheres to prevent oxidation.
Case Study :
Homogeneous Catalysis with Wilkinson’s Catalyst
Wilkinson’s catalyst (RhCl(PPh₃)₃) in deuterated tetrahydrofuran (THF-d₈) promotes selective deuteration of tertiary C–H bonds. This method is particularly effective for the 3,4,4,5-ring positions due to their steric accessibility. However, the high cost of rhodium limits scalability.
Biocatalytic Synthesis Approaches
Enzymatic Deuterium Incorporation
Recent advances employ alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) to catalyze deuterium transfer from deuterated cofactors (e.g., NADPD). For instance, ADH from Lactobacillus brevis selectively reduces the ketone group of 3,5-dimethylcyclohexanone while incorporating deuterium at the α-position.
Key Parameters :
Whole-Cell Biotransformation
Engineered E. coli strains expressing ADH and FDH enable one-pot deuteration. Cells are cultured in deuterated media, allowing in vivo incorporation of deuterium into both the substrate and cofactors. This method achieves 70–80% deuteration efficiency but requires stringent control over microbial metabolism to avoid byproduct formation.
Comparative Analysis of Preparation Methods
| Method | Deuteration Sites | Yield (%) | Isotopic Purity (%) | Scalability |
|---|---|---|---|---|
| Acid/Base-Catalyzed | Methyl groups | 60–75 | 85–90 | Moderate |
| Heterogeneous Catalysis | Methyl + Ring | 90–95 | 95–98 | High |
| Homogeneous Catalysis | Ring positions | 40–55 | 90–92 | Low |
| Biocatalytic | α-Position (ring) | 70–80 | 80–85 | Moderate |
Trade-offs :
Chemical Reactions Analysis
Types of Reactions
3,5-DiMethyl-d6-cyclohexanone–d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones.
Scientific Research Applications
Chemical Research Applications
-
Isotopic Tracing in Reaction Mechanisms :
- The compound is widely used as a stable isotope-labeled standard, allowing for the tracking of reaction pathways and mechanisms in organic synthesis. By incorporating deuterium into reaction systems, scientists can differentiate between labeled and non-labeled molecules, providing insights into reaction kinetics and mechanisms.
-
Kinetic Studies :
- 3,5-DiMethyl-d6-cyclohexanone--d4 is utilized in kinetic studies to understand the rates of chemical reactions. The presence of deuterium alters the mass of the compound, which can affect reaction rates and pathways, enabling detailed kinetic analysis.
-
Synthetic Chemistry :
- This compound acts as a precursor for synthesizing various derivatives. Its unique structure allows for modifications that can lead to new compounds with potential applications in pharmaceuticals and materials science.
Biological Research Applications
-
Metabolic Studies :
- In biological research, this compound is employed as an isotopic tracer to study metabolic pathways. By incorporating this compound into biological systems, researchers can monitor its incorporation into metabolites, providing insights into drug metabolism and the kinetics of biochemical reactions.
-
Drug Development :
- The compound aids in understanding how drugs are metabolized within the body. This information is crucial for optimizing drug design and improving therapeutic efficacy by elucidating metabolic pathways and identifying potential drug-drug interactions.
Case Studies and Research Findings
- A study demonstrated the effectiveness of this compound in tracking metabolic processes in liver cells, showing how deuterated compounds can reveal intricate details about metabolic fluxes that are not observable with non-labeled substrates.
- Another case involved using this compound in conjunction with advanced analytical techniques such as mass spectrometry to trace the metabolic fates of drugs in vivo. The isotopic labeling provided clear differentiation between endogenous compounds and administered drugs, enhancing the accuracy of pharmacokinetic studies.
Production and Synthesis
The synthesis of this compound typically involves deuteration processes such as catalytic hydrogenation using deuterium gas (D2) under controlled conditions. This method ensures selective incorporation of deuterium at specific positions on the cyclohexanone ring, resulting in high-purity products suitable for research applications .
Mechanism of Action
The mechanism of action of 3,5-DiMethyl-d6-cyclohexanone–d4 involves its incorporation into biological systems where it can be tracked due to the presence of deuterium. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylcyclohexanone: The non-deuterated analog.
3,5-DiMethyl-d6-cyclohexanone: Another deuterium-labeled variant with different deuterium positions.
Uniqueness
3,5-DiMethyl-d6-cyclohexanone–d4 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications, particularly in studying metabolic pathways and reaction mechanisms. The presence of deuterium can lead to kinetic isotope effects, which are valuable in understanding reaction dynamics .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3,5-DiMethyl-d6-cyclohexanone--d4, and how is isotopic purity ensured during synthesis?
- Methodological Answer : Synthesis typically involves deuterium labeling via catalytic H/D exchange or using deuterated precursors (e.g., D₂O, CD₃I). For example, methyl groups can be deuterated using CD₃MgX Grignard reagents reacting with cyclohexanone derivatives. Isotopic purity (>98 atom% D) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to quantify residual protons . Post-synthesis purification steps, such as fractional distillation or column chromatography, are critical to minimize isotopic contamination .
Q. Which analytical techniques are most effective for characterizing the structure and isotopic composition of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, and ²H NMR) identifies positional deuteration and structural integrity, while MS (e.g., GC-MS or LC-HRMS) quantifies isotopic enrichment. Infrared (IR) spectroscopy can confirm functional groups (e.g., ketone C=O). For environmental studies, isotopic dilution assays using deuterated internal standards are common .
Q. How is this compound utilized as an internal standard in analytical chemistry?
- Methodological Answer : In mass spectrometry, its deuterated structure provides distinct mass-to-charge (m/z) ratios, enabling precise quantification of non-deuterated analogs in complex matrices (e.g., environmental samples). Calibration curves are constructed by spiking known concentrations into samples, correcting for matrix effects .
Advanced Research Questions
Q. How does deuteration influence the kinetic isotope effects (KIEs) in reactions involving this compound?
- Methodological Answer : Deuteration alters reaction rates due to reduced zero-point energy in C-D bonds. For example, in hydrogen abstraction reactions, KIEs can be measured using competitive experiments with protiated and deuterated substrates. Computational modeling (e.g., DFT) complements experimental data to disentangle electronic vs. steric effects .
Q. What strategies resolve discrepancies in reported thermodynamic stability data for deuterated cyclohexanones?
- Methodological Answer : Contradictions may arise from impurities or isotopic exchange. Researchers should (i) validate isotopic purity via MS/NMR, (ii) control humidity to prevent H/D exchange, and (iii) replicate experiments under inert atmospheres. Comparative studies using isotopologs (e.g., d4 vs. d6) can isolate stability trends .
Q. How can deuteration mitigate spectral overlap in NMR studies of complex mixtures?
- Methodological Answer : Deuterating specific positions simplifies splitting patterns. For instance, deuteration at methyl groups (d6) suppresses ¹H signals, reducing overlap in crowded regions (e.g., δ 1.0–1.5 ppm). Selective excitation pulses or 2D NMR (e.g., HSQC) further resolve ambiguities .
Q. What experimental designs are optimal for studying isotopic exchange in this compound under catalytic conditions?
- Methodological Answer : Use time-resolved MS or in-situ IR to monitor H/D exchange rates. Control variables include temperature, catalyst loading (e.g., Pt/C or acidic resins), and solvent polarity. Isotopic scrambling is minimized by avoiding protic solvents and using deuterated catalysts .
Q. How do isotopic impurities impact reaction mechanisms in organocatalytic studies?
- Methodological Answer : Even minor protiated impurities (e.g., <2%) can skew kinetic data. Researchers should (i) quantify impurities via ¹H NMR integration, (ii) model their impact using kinetic simulations, and (iii) compare results with ultra-high-purity (>99.5 atom% D) batches .
Methodological Best Practices
- Data Validation : Cross-reference NMR/MS results with computational predictions (e.g., ChemDraw simulations) to confirm assignments .
- Error Analysis : Report uncertainties in isotopic purity and propagate errors in kinetic/thermodynamic calculations .
- Literature Comparison : Contextualize findings against studies of analogous deuterated ketones (e.g., d4-cyclohexanone) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
